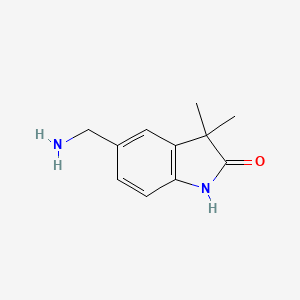

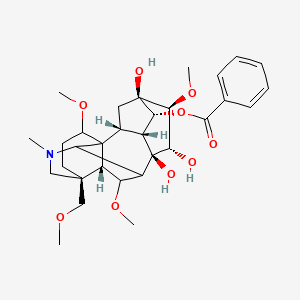

5-(Aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-on

Übersicht

Beschreibung

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its role or function in biological or chemical systems .

Synthesis Analysis

The synthesis of a compound involves the procedures and conditions used to produce it. This can include the starting materials, reagents, catalysts, temperature, pressure, and other factors. .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, such as NMR, IR, and mass spectrometry. The structure can provide insights into the compound’s properties and reactivity .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity with other substances, the conditions required for these reactions, and the products formed .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can be determined experimentally .Wissenschaftliche Forschungsanwendungen

Antibakterielle Mittel

Forscher haben Aryl-substituierte Aminomethyl-Spectinomycin (eAmSPCs)-Antibiotika entwickelt, die Derivate von 5-(Aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-on umfassen, als potenzielle Breitbandantibiotika . Diese Verbindungen haben sich als vielversprechend bei der Behandlung von Infektionen erwiesen, die gegen aktuelle Behandlungen resistent sind, einschließlich Bioabwehrpathogenen, während sie verbesserte Sicherheits- und pharmakokinetische Eigenschaften aufweisen. Ein bemerkenswerter Fortschritt ist die erhöhte Wirksamkeit gegen Mycobacterium abscessus, ein multiresistentes Mykobakterium .

Antimykobakterielle Therapeutika

Es wurde festgestellt, dass die modifizierte Struktur von this compound bis zu 64-mal wirksamer gegen Mycobacterium abscessus ist als reguläres Spectinomycin . Dies positioniert die Verbindung als wichtigen Akteur bei der Entwicklung neuer Therapeutika für Tuberkulose und verwandte Krankheiten.

Wirkstoffe zur Überwindung von Arzneimittelresistenz

Der für eAmSPCs identifizierte Wirkmechanismus, der die fragliche Verbindung umfasst, deutet auf eine mögliche Verwendung bei der Überwindung des nativen Efflux in Bakterien wie Mycobacterium abscessus hin . Dies könnte zu einer neuen Klasse von Medikamenten führen, die in der Lage sind, aktuelle Mechanismen der Antibiotikaresistenz zu umgehen.

Pharmakokinetische Verstärker

Die Sicherheits- und pharmakokinetischen Eigenschaften von eAmSPCs wurden im Vergleich zu traditionellem Spectinomycin verbessert. Dies deutet darauf hin, dass Derivate von this compound zur Verbesserung des pharmakokinetischen Profils bestehender Medikamente verwendet werden könnten, was zu besseren Eigenschaften für Absorption, Verteilung, Metabolismus und Ausscheidung (ADME) führt .

Behandlung von Bioabwehrpathogenen

Angesichts des breiten Spektrums an Antibiotika von eAmSPCs besteht das Potenzial, diese Verbindungen zu Behandlungen für Pathogene zu entwickeln, die in Bioabwehrszenarien berücksichtigt werden. Die Wirksamkeit der Verbindung gegen schwer zu behandelnde Infektionen macht sie zu einem Kandidaten für weitere Forschung in diesem Bereich .

Wirkmechanismus

Target of Action

The compound 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one, also known as Muscimol, primarily targets the GABA A receptor . This receptor plays a crucial role in the central nervous system as it mediates inhibitory neurotransmission .

Mode of Action

Muscimol acts as a potent and selective orthosteric agonist for the GABA A receptor . It mimics the inhibitory neurotransmitter GABA, activating these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons . This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .

Biochemical Pathways

Muscimol’s action on the GABA A receptor affects the GABAergic pathway . By enhancing the inhibitory effects of GABA, it leads to decreased neuronal excitability and a calming effect . This interaction with the GABAergic pathway has significant effects on the central nervous system, including neuroprotection, pain relief, cognitive modulation, and anticonvulsant properties .

Result of Action

Muscimol’s action results in significant effects on the central nervous system. Its ability to enhance inhibitory neurotransmission and protect neurons from excitotoxic damage makes it a compound of great interest in neuropharmacology . The diverse pharmacological effects of Muscimol, from neuroprotection and pain relief to cognitive modulation and anticonvulsant properties, underscore its therapeutic potential across a range of neurological and psychiatric disorders .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating enzyme activity and affecting metabolic flux .

Cellular Effects

The effects of 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production . Additionally, it can impact cell signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, enzyme activity, and overall cellular function . For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, it has been observed that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression . Additionally, its stability in various experimental conditions can affect its efficacy and potency .

Dosage Effects in Animal Models

The effects of 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one vary with different dosages in animal models. At lower doses, it may have beneficial effects on metabolic pathways and cellular function. At higher doses, it can lead to toxic or adverse effects, such as disruption of metabolic processes and cellular damage . Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on cellular function .

Metabolic Pathways

5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby altering the overall metabolic balance . This interaction can lead to changes in the levels of metabolites and the efficiency of metabolic processes .

Transport and Distribution

The transport and distribution of 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one within cells and tissues are crucial for its activity. It is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . This distribution can affect its accumulation and efficacy in different tissues and cells .

Subcellular Localization

The subcellular localization of 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is essential for its function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications. This localization can influence its activity and interactions with other biomolecules . For example, its presence in the mitochondria can affect mitochondrial function and energy production .

Eigenschaften

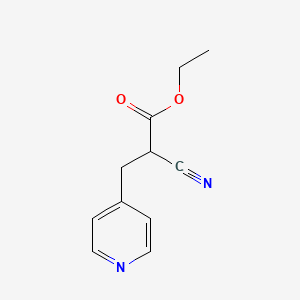

IUPAC Name |

5-(aminomethyl)-3,3-dimethyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2)8-5-7(6-12)3-4-9(8)13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUAYLKEKOTORC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)CN)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B1380158.png)

![(2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol](/img/structure/B1380159.png)

![2-[2-(Sulfanylmethyl)phenyl]acetic acid](/img/structure/B1380173.png)